molecular formula C22H23N3O B5524636 6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine

6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B5524636
M. Wt: 345.4 g/mol
InChI Key: CRLMMSNKSJHYHD-UHFFFAOYSA-N
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Description

6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine, also known as CBL0137, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized by a team of researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia. Since then, it has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Scientific Research Applications

Catalytic Applications

Compounds structurally related to 6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine have been investigated for their catalytic properties. For instance, stable N-functionalized 'pincer' bis carbene ligands and their ruthenium complexes show catalytic activity in transfer hydrogenation of carbonyl compounds, highlighting their potential in catalysis and synthetic chemistry (Danopoulos et al., 2002).

Polymer Science

In polymer science, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, alongside significant solubility in various solvents. These materials, developed from diamine monomers incorporating pyridine units, are amorphous and exhibit high glass-transition temperatures, indicating their utility in high-performance polymer applications (Zhang et al., 2005); (Wang et al., 2006).

Drug Design and Pharmacology

Research on pyridine and fused pyridine derivatives, including those with structural similarities to the query compound, has explored their potential in drug design and pharmacology. For instance, novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved, with these compounds displaying potential for further pharmacological exploration (Katritzky et al., 2000).

Material Science

In material science, the synthesis and characterization of imidazole- and alkylamine-ligated iron(II,III) chlorin complexes offer insights into histidine and lysine coordination to iron in dihydroporphyrin-containing proteins. These studies contribute to our understanding of metal-ligand interactions in biological systems and their synthetic mimics (Huff et al., 1993).

Sensing Applications

The development of chemosensors for fluoride ions using 2,6-bis(2-benzimidazolyl)pyridine showcases the application of pyridine-based compounds in detecting anionic species. This work emphasizes the role of such compounds in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Mechanism of Action

The mechanism of action of pyrrole and imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards of a specific compound would depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the research of pyrrole and imidazole derivatives could involve the development of new drugs . These compounds have shown a broad range of biological activities, making them promising candidates for drug development .

Properties

IUPAC Name

(2-butyl-2,5-dihydropyrrol-1-yl)-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-3-10-19-11-7-14-25(19)22(26)18-12-13-21-23-20(16-24(21)15-18)17-8-5-4-6-9-17/h4-9,11-13,15-16,19H,2-3,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLMMSNKSJHYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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